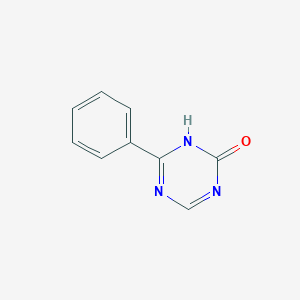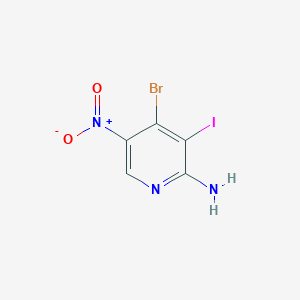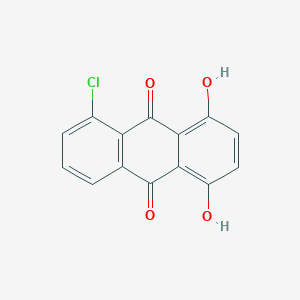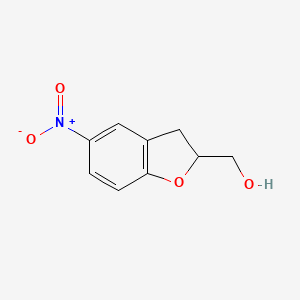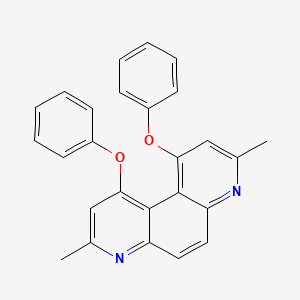
3,8-Dimethyl-1,10-diphenoxy-4,7-phenanthroline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,8-Dimethyl-1,10-diphenoxy-4,7-phenanthroline is an organic compound with the molecular formula C({26})H({20})N({2})O({2}). It is a derivative of phenanthroline, a heterocyclic compound known for its ability to form stable complexes with metal ions. This compound is of interest in various fields due to its unique structural and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dimethyl-1,10-diphenoxy-4,7-phenanthroline typically involves the following steps:
Starting Materials: The synthesis begins with phenanthroline derivatives, specifically 3,8-dimethylphenanthroline.
Reaction with Phenol: The phenanthroline derivative is reacted with phenol in the presence of a suitable catalyst, such as a Lewis acid, to introduce the diphenoxy groups at the 1 and 10 positions.
Reaction Conditions: The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation. Solvents like toluene or dichloromethane are commonly used.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Using large reactors to handle the increased volume of reactants.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Quality Control: Ensuring the product meets industry standards through rigorous testing.
Análisis De Reacciones Químicas
Types of Reactions
3,8-Dimethyl-1,10-diphenoxy-4,7-phenanthroline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: The phenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO({3})).
Reduction: Reducing agents like sodium borohydride (NaBH({4})) are used.
Substitution: Nucleophilic substitution reactions often employ reagents such as sodium methoxide (NaOCH(_{3})) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenanthroline derivatives.
Aplicaciones Científicas De Investigación
3,8-Dimethyl-1,10-diphenoxy-4,7-phenanthroline has numerous applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Biology: Investigated for its potential as a DNA intercalator, which can be useful in studying DNA-protein interactions.
Medicine: Explored for its potential in anticancer therapies due to its ability to bind to metal ions and generate reactive oxygen species.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its photophysical properties.
Mecanismo De Acción
The mechanism by which 3,8-Dimethyl-1,10-diphenoxy-4,7-phenanthroline exerts its effects involves:
Metal Ion Coordination: The compound forms stable complexes with metal ions through its nitrogen atoms.
DNA Intercalation: It can intercalate between DNA bases, disrupting the DNA structure and affecting replication and transcription processes.
Reactive Oxygen Species Generation: In the presence of metal ions, it can catalyze the production of reactive oxygen species, leading to oxidative stress in cells.
Comparación Con Compuestos Similares
Similar Compounds
1,10-Phenanthroline: A simpler analog without the dimethyl and diphenoxy substitutions.
4,7-Dimethyl-1,10-phenanthroline: Lacks the diphenoxy groups but has similar methyl substitutions.
1,10-Phenanthroline-5,6-dione: Contains a dione functional group, making it more reactive in certain conditions.
Uniqueness
3,8-Dimethyl-1,10-diphenoxy-4,7-phenanthroline is unique due to its combination of dimethyl and diphenoxy groups, which enhance its ability to form stable complexes and interact with biological molecules. This makes it particularly valuable in applications requiring strong and specific interactions with metal ions and biomolecules.
Propiedades
Número CAS |
7250-17-1 |
|---|---|
Fórmula molecular |
C26H20N2O2 |
Peso molecular |
392.4 g/mol |
Nombre IUPAC |
3,8-dimethyl-1,10-diphenoxy-4,7-phenanthroline |
InChI |
InChI=1S/C26H20N2O2/c1-17-15-23(29-19-9-5-3-6-10-19)25-21(27-17)13-14-22-26(25)24(16-18(2)28-22)30-20-11-7-4-8-12-20/h3-16H,1-2H3 |
Clave InChI |
GVMGSIONBDYVGY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C(=N1)C=CC3=NC(=CC(=C32)OC4=CC=CC=C4)C)OC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Diethyl-4-[(9H-fluoren-9-ylidene)methyl]aniline](/img/structure/B13131841.png)
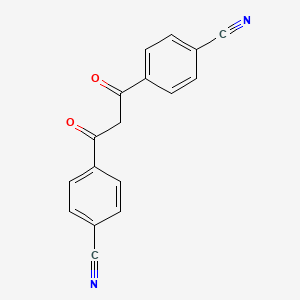
![2-((3R,3aR,3bS,4R,7R,7aS)-3,7-Dimethyloctahydro-1H-cyclopenta[1,3]cyclopropa[1,2]benzen-4-yl)propan-2-ol](/img/structure/B13131858.png)
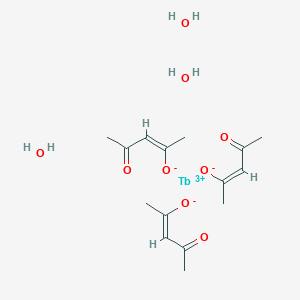
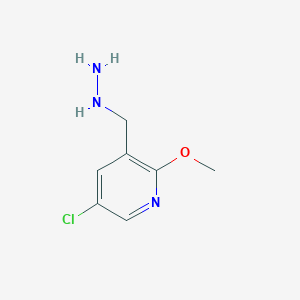
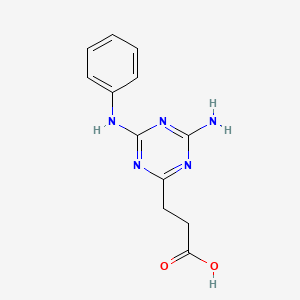
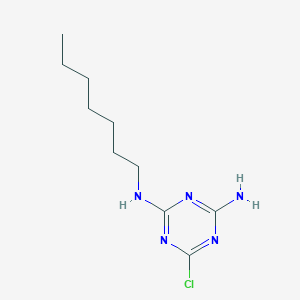
![5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B13131890.png)
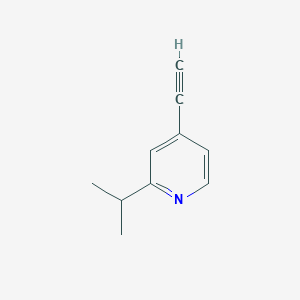
![1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-(2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B13131894.png)
